molecular formula C7H15BrClN2O2P B017040 Bromofosfamide CAS No. 104149-14-6

Bromofosfamide

Cat. No. B017040
M. Wt: 305.54 g/mol
InChI Key: ZJVAVRRLTFVZIP-UHFFFAOYSA-N
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Description

Bromofosfamide, a compound with potential anticancer properties, has been the subject of phase I clinical trials in Poland. It's noteworthy for its synthesis aimed at studying its metabolism in humans, particularly using phosphorus nuclear magnetic resonance for potential metabolites analysis (Misiura, 2004).

Synthesis Analysis

The synthesis of Bromofosfamide and its potential metabolites has been a focus to understand its metabolic pathways in humans. This synthesis process is critical for the development of Bromofosfamide as an anticancer agent, providing insights into its biological transformation and potential efficacy (Misiura, 2004).

Molecular Structure Analysis

While specific studies on the molecular structure analysis of Bromofosfamide were not identified, the general approach to analyzing such compounds involves detailed characterization techniques including NMR, X-ray crystallography, and computational methods. These methods help in understanding the 3D structure, electronic configuration, and reactive sites of the molecule, which are essential for predicting its reactivity and interactions with biological targets.

Chemical Reactions and Properties

Bromofosfamide's chemical reactivity is highlighted by its potential for forming various metabolites, suggesting a complex interaction with biological systems. The presence of bromine in its structure makes it a candidate for various substitution reactions, which are crucial for its metabolic breakdown and mechanism of action as an anticancer drug. The synthesis of potential metabolites is a direct reflection of its chemical reactivity and properties (Misiura, 2004).

Physical Properties Analysis

Detailed information on the physical properties of Bromofosfamide, such as solubility, melting point, and stability, is crucial for its formulation and delivery as a therapeutic agent. These properties affect its pharmacokinetics, including absorption, distribution, metabolism, and excretion, which are essential for its effectiveness and safety profile.

Chemical Properties Analysis

Bromofosfamide's chemical properties, particularly its reactivity towards nucleophiles and electrophiles, play a significant role in its biological activity. Its ability to undergo various chemical reactions, including substitutions and cyclizations, underpins its mechanism of action against cancer cells. Understanding these properties is vital for optimizing its anticancer activity and minimizing potential toxicity.

Scientific Research Applications

  • Agricultural Practices and Pest Management : Bromofosfamide has been identified as a natural nematicidal compound, suggesting potential applications in agriculture and pest management strategies (Ntalli & Caboni, 2012).

  • Antitumor Drug Development : (S)-(-)-Bromofosfamide is a new antitumor drug, with its analogues being explored in gene therapy. It is currently undergoing Phase I clinical trials, emphasizing its potential in cancer treatment (Misiura, 2004).

  • Pharmacokinetics and Toxicity Studies : Research has been conducted on the pharmacokinetics and toxicity of oral (S)-(-)-Bromofosfamide in lung cancer patients, providing insights into its absorption kinetics, peak concentration, and side effects (Kobylińska et al., 2001).

  • Bioavailability and Pharmacokinetics in Animal Models : Studies have also examined the bioavailability and pharmacokinetics of (-)-(S)-Bromofosfamide after intravenous and oral administration in mice, contributing to the understanding of its absorption and elimination rates (Kobylińska et al., 2001).

properties

IUPAC Name

N-(2-bromoethyl)-3-(2-chloroethyl)-2-oxo-1,3,2λ5-oxazaphosphinan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15BrClN2O2P/c8-2-4-10-14(12)11(6-3-9)5-1-7-13-14/h1-7H2,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJVAVRRLTFVZIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(P(=O)(OC1)NCCBr)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15BrClN2O2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70908827
Record name 2-[(2-Bromoethyl)amino]-3-(2-chloroethyl)-1,3,2lambda~5~-oxazaphosphinan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70908827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bromofosfamide

CAS RN

104149-14-6, 146452-36-0
Record name Bromofosfamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104149146
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2H-1,3,2-Oxazaphosphorin-2-amine, tetrahydro-N-(2-bromoethyl)-3-(2-chloroethyl)-, 2-oxide, (+-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146452360
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[(2-Bromoethyl)amino]-3-(2-chloroethyl)-1,3,2lambda~5~-oxazaphosphinan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70908827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BROMOFOSFAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J92CV4ATFN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
37
Citations
K Misiura - Die Pharmazie-An International Journal of …, 2004 - academia.edu
… -bromofosfamide is stereospecific and no racemization process take place we used racemic bromofosfamide and … The expected metabolites of (S)-(À)-bromofosfamide were synthesized …
Number of citations: 6 www.academia.edu
K Kobylińska, P Koralewski, B Sobik… - …, 2001 - thieme-connect.com
… The present investigation was designed to assess the toxicity of (−)-(S)-bromofosfamide and to define its basic pharmacokinetic parameters after oral administration to patients with non-…
Number of citations: 12 www.thieme-connect.com
K Kobylińska, M Kobylińska, B Sobik - Arzneimittelforschung, 2001 - thieme-connect.com
(-)-(S)-Bromofosfamide ((2S)-(2-chloro-ethylamino)-3-(2-bromoethyl)-1,3,2-oxa-zaphosphorinane 2-oxide, CAS 146452-37-1, CBM-11) is a new potential anticancer drug, currently …
Number of citations: 9 www.thieme-connect.com
K Studzian, R Kinas, E Ciesielska… - Biochemical pharmacology, 1992 - Elsevier
… This result suggests that some improvement in therapeutic efficacy of bromofosfamide versus ifosfamide may be related to the enhancement of the interstrand crosslinking potency of its …
Number of citations: 15 www.sciencedirect.com
K Misiura, RW Kinas, H Kus, C Radzikowski… - Anti-Cancer …, 2001 - journals.lww.com
… (S)-(−)-Bromofosfamide (CBM-11), an enantiomerically pure bromo analog of ifosfamide, was found to be potent against several model tumors in mice. Therapeutic indices of CBM-11 …
Number of citations: 12 journals.lww.com
A BIELEJEWSKA, M SINIBALDI… - Pharmacy and …, 1999 - Wiley Online Library
… of bromofosfamide, a potential cytostatic agent from the oxazaphosphorine group. The enantiomers of bromofosfamide … The optical purity of synthetic S-(À)-bromofosfamide was greater …
Number of citations: 4 onlinelibrary.wiley.com
J Liang, M Huang, W Duan, XQ Yu… - Current pharmaceutical …, 2007 - ingentaconnect.com
… -bromofosfamide was determined in ten patients with NSCLC following an oral dose of 1.38 g/m2 [174]. Orally administered S-(-)-bromofosfamide … oral S-(-)-bromofosfamide consisted of …
Number of citations: 55 www.ingentaconnect.com
J Karolak-Wojciechowska, M Wieczorek… - Polish Journal of …, 1999 - infona.pl
The crystal and molecular structures of (-)-(S)- and (+)-(R)-bromofosfamide were determined as a part of our research on therapeutically useful oxazaphosphorines. Both compounds …
Number of citations: 4 www.infona.pl
K Misiura, RW Kinas, H Kuśnierczyk - Bioorganic & medicinal chemistry …, 2002 - Elsevier
… employed for the synthesis of unlabelled (S)-(−)-bromofosfamide, 12 the (S)-(−)-BF-d 4 [mp … -substituted derivatives of ifosfamide and bromofosfamide against L1210 leukaemia in mice …
Number of citations: 9 www.sciencedirect.com
E Ciesielska, A Mordalska… - Acta Biochimica …, 1993 - ojs.ptbioch.edu.pl
… Bromofosfamide which exhibited a higher thera-peutic index … 1), the alkylating metabolite of bromofosfamide, exhibited the … therapeutic efficacy of bromofosfamide versus ifosfamide may …
Number of citations: 1 ojs.ptbioch.edu.pl

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